2,6-Diethoxytoluene
Description
Historical Trajectories and Research Evolution of Alkoxy-Substituted Toluenes
The study of aromatic ethers, including alkoxy-substituted toluenes, has a history that dates back to the foundational period of organic chemistry. numberanalytics.com Early research focused on fundamental reactions such as electrophilic aromatic substitution and the cleavage of the ether bond. numberanalytics.com The ether group was identified as an ortho-para director in electrophilic substitution reactions, a principle that remains central to synthetic strategy today. numberanalytics.com
The evolution of research on these compounds has been closely linked to the development of new synthetic methodologies. The Williamson ether synthesis, a classic method, was an early route to such molecules. numberanalytics.com Over time, more advanced techniques, including transition metal-catalyzed cross-coupling reactions, have provided more efficient and selective pathways for their synthesis. numberanalytics.comscientificupdate.com Investigations into the reactivity of the benzylic hydrogens on substituted toluenes with various radicals also represent a significant and long-standing area of research, providing deep insights into reaction mechanisms and the influence of substituents like alkoxy groups. iupac.org The development of sophisticated analytical techniques, particularly NMR spectroscopy and mass spectrometry, has been crucial in characterizing these compounds and understanding their complex structures and reaction products. rsc.org
Contemporary Significance in Organic and Materials Chemistry Research
In modern chemical research, 2,6-Diethoxytoluene primarily serves as a specialized building block in organic synthesis. Such building blocks are fundamental molecules that can be converted into a wide array of secondary chemicals and intermediates for various applications. The specific arrangement of the ethoxy and methyl groups on the aromatic ring of this compound makes it a precursor for targeted molecular architectures.
Organic Synthesis: The compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. vulcanchem.comnumberanalytics.com In pharmaceutical chemistry, alkoxy groups can facilitate important coupling reactions and modulate the lipophilicity of a molecule, which is a critical factor for biological activity. vulcanchem.comnumberanalytics.com Similarly, in agrochemical development, the methyl and ethoxy substituents can enhance the lipid solubility of potential pesticides, improving their efficacy. vulcanchem.com
Materials Chemistry: The broader class of alkoxy-substituted aromatic compounds is integral to the development of advanced materials. numberanalytics.com Alkoxy groups are often incorporated into larger molecular frameworks, such as polycyclic aromatic hydrocarbons (PAHs) and polymers, to tune their electronic and physical properties. nih.gov For instance, the presence of multiple alkoxy groups on a PAH core can lower the optical gap, a desirable property for applications in organic electronics like light-emitting diodes (LEDs) and photovoltaic cells. nih.gov Alkoxy-substituted phenazines have been investigated as promising dyes for OLEDs. acs.org While direct research on this compound in materials science is not extensive, its structure represents a motif that could be incorporated into more complex, functional materials. For example, it could serve as a monomer or a precursor to a monomer for polymerization, or as a fragment in the design of liquid crystals. numberanalytics.comacs.org
| Technique | Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.42 (t, 6H, -OCH₂CH₃), δ 3.98 (q, 4H, -OCH₂CH₃), δ 2.32 (s, 3H, -CH₃), δ 6.6–7.1 (aromatic protons) | vulcanchem.com |
| Mass Spectrometry (EI) | Molecular ion peak at m/z 180 (M⁺), with key fragmentation peaks at m/z 135 and 107. | vulcanchem.com |
| Predicted Collision Cross Section (CCS) | [M+H]⁺: 138.6 Ų, [M+Na]⁺: 152.1 Ų | uni.lu |
Delineation of Current Research Frontiers and Knowledge Gaps for this compound
Despite its utility as a synthetic intermediate, this compound itself is not the subject of extensive, frontier-level academic research. The existing body of knowledge is primarily focused on its synthesis and basic physicochemical characterization. This points to several knowledge gaps and potential areas for future investigation.
Knowledge Gaps:
Advanced Material Applications: There is a significant gap in the exploration of this compound as a direct precursor for functional materials. Research is lacking on its potential for polymerization or its incorporation into covalent organic frameworks (COFs), liquid crystals, or as a ligand for metal complexes. researchgate.net
Mechanistic Studies: While general mechanisms for reactions involving aromatic ethers are well-understood, detailed kinetic and mechanistic studies specific to reactions involving this compound are scarce. numberanalytics.comcopernicus.org The steric hindrance from the ortho-methyl group flanked by two ethoxy groups likely imparts unique reactivity that is not fully characterized.
Biological Activity Profile: Although used as an intermediate for bioactive compounds, the intrinsic biological activity of this compound is not well-documented in academic literature. A systematic evaluation of its own biological properties could reveal unforeseen applications.
Current Research Frontiers: The frontiers for a compound like this compound are less about direct investigation and more about its potential role in broader, evolving fields of chemistry.
Late-Stage Functionalization: A frontier in organic synthesis is the development of methods for the late-stage functionalization of complex molecules. nih.gov Developing reactions that could selectively modify the this compound scaffold after it has been incorporated into a larger structure would be a valuable synthetic tool.
Flow Chemistry: The application of flow chemistry for the synthesis of fine chemicals and pharmaceutical intermediates is a rapidly growing area. mdpi.com Developing a continuous flow process for the synthesis of this compound or its derivatives could offer advantages in terms of efficiency and scalability over traditional batch processes.
Novel Catalysis: The discovery of new catalytic systems that can activate or transform traditionally unreactive bonds is a constant pursuit. numberanalytics.com Research into novel catalysts that could selectively act on the C-H bonds of the methyl group or the aromatic ring of this compound, in the presence of the ether functionalities, could open new synthetic pathways.
In essence, while this compound is a known chemical entity, its full potential remains largely untapped. Future research could elevate it from a simple building block to a key component in the development of new materials and synthetic methodologies.
Structure
3D Structure
Properties
IUPAC Name |
1,3-diethoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-12-10-7-6-8-11(9(10)3)13-5-2/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYULYFGMNBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289598 | |
| Record name | 2,6-Diethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-63-0 | |
| Record name | 1,3-Diethoxy-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 62146 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC62146 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Innovations for 2,6 Diethoxytoluene
Established Synthetic Pathways for 2,6-Diethoxytoluene
Traditional methods for synthesizing this compound have laid the groundwork for more advanced approaches. These established pathways primarily rely on classical organic reactions, which have been optimized over time for efficiency and yield.
Etherification Reactions in the Synthesis of Alkoxy-Substituted Aromatics
The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide in the presence of a base. In the context of this compound, the starting material is typically 2,6-dihydroxytoluene (2-methylresorcinol).
The core reaction proceeds as follows: 2,6-dihydroxytoluene is treated with two equivalents of an ethylating agent, such as ethyl bromide or diethyl sulfate (B86663), in the presence of a strong base like sodium hydroxide (B78521). The base deprotonates the hydroxyl groups of the 2,6-dihydroxytoluene to form a more nucleophilic phenoxide ion, which then attacks the electrophilic ethyl group of the ethylating agent in an SN2 reaction, forming the ether linkage. The use of a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, is crucial for the reaction's success. vulcanchem.com
Regioselective Functionalization Strategies
Achieving the desired 2,6-disubstituted pattern on the toluene (B28343) ring requires careful consideration of regioselectivity. The starting material, 2,6-dihydroxytoluene, already possesses the necessary substitution pattern on the aromatic ring. The challenge lies in selectively functionalizing the two hydroxyl groups without promoting unwanted side reactions.
The inherent acidity of the phenolic hydroxyl groups in 2,6-dihydroxytoluene facilitates their selective deprotonation and subsequent etherification. The directing effects of the existing methyl and hydroxyl groups on the aromatic ring are key to preventing reactions at other positions. In cases where the starting material is not pre-substituted, regioselective synthesis becomes more complex, often involving directing groups or specific catalysts to guide the incoming functional groups to the desired positions. nih.gov
Multi-Step Synthesis Design and Optimization
The synthesis of this compound is often part of a larger, multi-step synthetic sequence. libretexts.orglittleflowercollege.edu.in For example, the synthesis of the precursor 2,6-dihydroxytoluene can be achieved through various routes, such as the sulfonation, alkali fusion, and decarboxylation of p-toluic acid. google.com Another approach involves the catalytic hydrogenation of 2,6-dinitrotoluene (B127279) to 2,6-diaminotoluene (B122827), followed by hydrolysis. google.com
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This has led to innovations in the synthesis of this compound that align with the principles of green chemistry and utilize advanced catalytic systems.
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. acs.org In the context of this compound synthesis, this can be achieved in several ways:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or super-critical fluids, can significantly reduce the environmental impact of the synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis, when optimized, can have good atom economy.
Use of Catalysis: Employing catalysts can reduce the need for stoichiometric reagents, minimize waste, and often allow for milder reaction conditions. acs.org
One example of a greener approach to a related synthesis is the use of solid acid catalysts for the preparation of 2,6-dihydroxytoluene from 2,6-diaminotoluene via high-temperature steam hydrolysis. google.com This method avoids the use of liquid acids, which cause significant environmental pollution and equipment corrosion. google.com
Catalytic Synthesis Routes for Enhanced Selectivity and Yield
Catalysis plays a crucial role in modern organic synthesis, offering pathways to higher selectivity and yields under milder conditions. acs.org While specific catalytic routes for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles can be applied.
For instance, phase-transfer catalysts can be employed in Williamson ether synthesis to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. This can lead to faster reaction rates and higher yields.
Furthermore, the development of novel catalysts for regioselective C-H activation and functionalization could open new avenues for the synthesis of substituted aromatics like this compound. Research in palladium-catalyzed cross-coupling reactions and other transition-metal-catalyzed processes continues to provide powerful tools for the construction of complex organic molecules with high precision. rsc.org
Below is a table summarizing the key synthetic parameters for the established Williamson ether synthesis of this compound.
| Parameter | Details |
| Starting Material | 2,6-Dihydroxytoluene (2-Methylresorcinol) |
| Ethylating Agent | Ethyl bromide or Diethyl sulfate |
| Base | Sodium hydroxide |
| Solvent | Ethanol or Ethanol/water mixture |
| Reaction Type | Williamson Ether Synthesis (SN2) |
| Purification | Recrystallization from ethanol/water |
| Reported Purity | >97% |
Data sourced from available chemical literature. vulcanchem.com
Continuous Flow Chemistry Applications
Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. mdpi.com This methodology involves performing chemical reactions in a continuously flowing stream within a reactor, such as a tube or microreactor. mdpi.com The reagents are pumped into a mixing area and then flow through a temperature-controlled reactor, allowing for precise control over reaction parameters. mdpi.com
While specific literature detailing the continuous flow synthesis of this compound is not widely available, the principles have been successfully applied to analogous reactions, such as the nitration of dinitrotoluene (DNT) to produce TNT. mdpi.comnih.gov In that case, flow chemistry enabled the use of safer reagents and shorter reaction times, significantly reducing the risks associated with highly exothermic reactions. mdpi.comnih.gov
The primary synthesis of this compound via the Williamson etherification of 2-methylresorcinol (B147228) is a prime candidate for adaptation to a continuous flow process. Key benefits would include:
Enhanced Safety: The Williamson etherification can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, preventing the formation of hot spots and minimizing the risk of runaway reactions. nih.govmt.com
Improved Control and Reproducibility: Key parameters such as temperature, pressure, residence time, and stoichiometry are precisely managed, leading to more consistent product quality and yield. mt.com
Scalability: Flow chemistry systems can be scaled up by extending the operation time or by running multiple reactors in parallel, providing a more seamless transition from laboratory to industrial production. mt.com
An automated, multi-step continuous flow system could be designed where 2-methylresorcinol and an ethylating agent are continuously mixed with a base in a solvent stream and passed through a heated reactor coil to yield this compound. Subsequent in-line purification modules could also be integrated, streamlining the entire production process. nih.gov
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. deskera.comnumberanalytics.com For the synthesis of this compound from 2-methylresorcinol, several factors can be systematically adjusted.
The core reaction is the Williamson etherification, which involves the ethylation of the two phenolic hydroxyl groups on 2-methylresorcinol. The optimization of this process requires a careful selection of reagents and conditions.
Key Optimization Parameters:
Base: A suitable base is required to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The choice of base can affect reaction rate and selectivity.
Ethylating Agent: Diethyl sulfate or ethyl halides (like ethyl bromide) are typically used. Diethyl sulfate is often more reactive but also more hazardous.
Solvent: The solvent must be able to dissolve the reactants and be stable under the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can accelerate the reaction. However, for purification purposes, solvents from which the product can be easily crystallized, such as ethanol/water mixtures, are advantageous. vulcanchem.com
Stoichiometry: The molar ratio of the ethylating agent to 2-methylresorcinol must be carefully controlled. A slight excess of the ethylating agent is often used to ensure complete dietherification, but a large excess can lead to waste and purification challenges.
The following interactive table illustrates how different parameters can be varied to optimize the synthesis.
| Parameter | Variable | Rationale for Optimization | Potential Outcome |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | To facilitate the reaction between the aqueous base and the organic substrate. | Increased reaction rate and yield. |
| Temperature | 40°C - 100°C | Balancing reaction kinetics against the potential for side reactions. numberanalytics.com | Higher temperatures can speed up the reaction but may decrease selectivity. numberanalytics.com |
| Solvent | Ethanol, DMF, Acetonitrile | Solvent polarity can influence the rate of SN2 reactions. numberanalytics.com | Aprotic polar solvents may enhance yield. |
| Reaction Time | 1 - 12 hours | Ensuring the reaction goes to completion without product degradation. deskera.com | Optimal time maximizes yield before side products form significantly. |
By systematically studying these variables, often through Design of Experiments (DoE), an optimal set of conditions can be identified to achieve the highest possible yield and purity of this compound. whiterose.ac.uk
Purification and Isolation Protocols for High Purity this compound
After the synthesis is complete, the crude product contains this compound along with unreacted starting materials, by-products (such as the mono-etherified product), and residual solvent. Achieving high purity is essential for its use as a chemical intermediate. ossila.com
Recrystallization: This is the most commonly cited method for purifying this compound. vulcanchem.com The process involves dissolving the crude solid in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water) and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while impurities remain dissolved in the solvent. The pure crystals can then be isolated by filtration. Purity levels greater than 97% are achievable with this method. vulcanchem.com
Distillation: Given its boiling point of approximately 249.4°C at atmospheric pressure, vacuum distillation can be an effective method for purification, especially on a larger scale. By reducing the pressure, the boiling point is lowered, which prevents thermal decomposition of the compound. This technique is particularly useful for separating this compound from non-volatile impurities or from by-products with significantly different boiling points.
Chromatography: For achieving very high purity (>99.5%) or for separating structurally similar impurities, column chromatography is a valuable technique. hilarispublisher.com The crude mixture is passed through a column packed with a stationary phase like silica (B1680970) gel. hilarispublisher.com A solvent system (mobile phase) is chosen that allows the components of the mixture to move through the column at different rates, leading to their separation. hilarispublisher.com Fractions are collected and analyzed, and those containing the pure product are combined and the solvent is evaporated. hilarispublisher.com
The following table summarizes the primary purification techniques for this compound.
| Purification Method | Principle | Application | Purity Achievable |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Primary purification of the solid crude product. | >97% vulcanchem.com |
| Vacuum Distillation | Difference in boiling points of the components in the mixture under reduced pressure. | Large-scale purification and removal of non-volatile impurities. | High (>98%) |
| Column Chromatography | Differential adsorption of components onto a stationary phase as a mobile phase passes through. hilarispublisher.com | High-purity applications and separation of close-boiling or isomeric impurities. | Very High (>99.5%) |
The choice of purification protocol depends on the initial purity of the crude product and the final purity required for its intended application. google.com Often, a combination of these techniques may be employed to achieve the desired specification.
Chemical Reactivity and Mechanistic Investigations of 2,6 Diethoxytoluene
Electrophilic Aromatic Substitution Reactions
The reactivity of 2,6-diethoxytoluene in electrophilic aromatic substitution (SEAr) is significantly influenced by the directing effects of its substituents: two ethoxy groups and one methyl group. Both ethoxy and methyl groups are activating and ortho-, para-directing. ualberta.cacureffi.orgwikipedia.org The two ethoxy groups, being resonance donors, are stronger activators than the methyl group, which operates through an inductive effect. ualberta.ca Consequently, the positions for electrophilic attack are primarily determined by the ethoxy groups.
The positions ortho and para to the ethoxy groups are C3, C5 (ortho to one ethoxy and meta to the other), and C4 (para to both ethoxy groups). The C4 position is the most activated due to the cumulative para-directing effect of both ethoxy groups and the ortho-directing effect of the methyl group. The C3 and C5 positions are also activated, being ortho to one ethoxy group and meta to the other. However, steric hindrance from the adjacent ethoxy and methyl groups can influence the regioselectivity of the reaction. ualberta.ca
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmnstate.edu
Nitration: Reaction with nitric acid in the presence of sulfuric acid would be expected to introduce a nitro group (–NO₂) onto the aromatic ring. mnstate.edu Given the directing effects, the primary product would likely be 4-nitro-2,6-diethoxytoluene.
Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom. mnstate.edulibretexts.org The major product is anticipated to be 4-bromo- or 4-chloro-2,6-diethoxytoluene.
Friedel-Crafts Alkylation and Acylation: These reactions introduce an alkyl or acyl group, respectively. mnstate.edu Due to the high activation of the ring, polyalkylation can be a significant side reaction in Friedel-Crafts alkylation. mnstate.edu Acylation, followed by reduction, can be an effective method to introduce a primary alkyl group. mnstate.edu
The general mechanism for these reactions involves the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.org Subsequent deprotonation restores the aromaticity of the ring. libretexts.org
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2,6-diethoxytoluene |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2,6-diethoxytoluene |
| Chlorination | Cl₂, AlCl₃ | 4-Chloro-2,6-diethoxytoluene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2,6-diethoxytoluene |
Nucleophilic Substitution and Displacement Mechanisms
Nucleophilic substitution reactions involving this compound primarily target the ethyl groups of the ethoxy substituents rather than the aromatic ring itself. The aromatic ring is electron-rich and generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, which are absent in this molecule.
The main nucleophilic substitution reaction is the cleavage of the ether linkages. This typically requires harsh conditions, such as heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism proceeds via protonation of the ether oxygen, making the adjacent ethyl group susceptible to attack by a nucleophile (e.g., Br⁻ or I⁻). This is a type of SN2 reaction. chemguide.co.uklibretexts.org
The reaction can be described as follows:
Protonation of the ether oxygen by the strong acid.
The halide ion (nucleophile) attacks the α-carbon of the ethyl group.
This leads to the cleavage of the carbon-oxygen bond, resulting in the formation of an ethyl halide and a phenol (B47542) (2-ethoxy-6-methylphenol).
Under forcing conditions, the second ether linkage can also be cleaved to yield 2-methylresorcinol (B147228) and another molecule of ethyl halide.
The rate of this SN2 reaction is dependent on the concentration of both the protonated ether and the nucleophile. libretexts.org
Table 2: Nucleophilic Substitution of this compound
| Reaction | Reagents | Products | Mechanism |
| Ether Cleavage | HBr (conc.), heat | 2-Ethoxy-6-methylphenol, Ethyl bromide | SN2 |
| Complete Ether Cleavage | HBr (excess, conc.), heat | 2-Methylresorcinol, Ethyl bromide | SN2 |
Oxidation and Reduction Chemistry
The oxidation and reduction reactions of this compound can involve both the aromatic ring and its substituents.
Oxidation: The methyl group is susceptible to oxidation to a carboxylic acid under strong oxidizing conditions, such as with hot aqueous potassium permanganate (B83412) (KMnO₄). ualberta.ca This reaction would yield 2,6-diethoxybenzoic acid. The ethoxy groups are generally stable to oxidation under these conditions. The aromatic ring itself can be oxidized under very harsh conditions, leading to ring-opening, but this is not a synthetically useful transformation. Quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are used for dehydrogenation reactions, but their effect on this compound is not well-documented. asccollegekolhar.in
Reduction: The aromatic ring of this compound can be reduced to a cyclohexane (B81311) derivative under catalytic hydrogenation (e.g., H₂ with a metal catalyst like Rh, Ru, or Pt) at high pressure and temperature. This would result in the formation of 1,3-diethoxy-2-methylcyclohexane. This type of reaction is a reduction as the carbon atoms of the ring gain hydrogen atoms. libretexts.orglibretexts.orgstudytime.co.nz
The ethoxy groups are generally resistant to reduction.
Table 3: Oxidation and Reduction Reactions of this compound
| Reaction Type | Reagents | Substrate Site | Product |
| Oxidation | KMnO₄, heat | Methyl group | 2,6-Diethoxybenzoic acid |
| Reduction | H₂, Metal Catalyst (e.g., Rh), high pressure/temp | Aromatic ring | 1,3-Diethoxy-2-methylcyclohexane |
Radical Processes and Polymerization Behavior
Information specifically on the radical reactions and polymerization of this compound is limited. However, general principles of radical chemistry can be applied. The benzylic protons of the methyl group are potential sites for radical abstraction due to the resonance stabilization of the resulting benzylic radical. mnstate.edu For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to benzylic bromination, forming 2,6-diethoxybenzyl bromide. mnstate.edu
Regarding polymerization, substituted phenols and related compounds can undergo oxidative coupling polymerization. For example, 2,6-xylenol polymerizes via a radical mechanism. chemicalpapers.com While this compound is not a phenol, the presence of the activated aromatic ring suggests that under certain catalytic oxidative conditions, it might undergo reactions leading to oligomers or polymers, though this is speculative.
The general mechanism of radical polymerization involves initiation, propagation, and termination steps. fujifilm.comlibretexts.org Initiation generates a radical, which then adds to a monomer in the propagation step to form a growing polymer chain. fujifilm.comlibretexts.org Termination occurs when two radicals combine. fujifilm.comlibretexts.org
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics and thermodynamics of reactions involving this compound are governed by the principles of physical organic chemistry.
Electrophilic Aromatic Substitution: These reactions typically have a two-step mechanism where the first step, the formation of the arenium ion, is the rate-determining step. libretexts.org The activation energy for this step is influenced by the stability of the carbocation intermediate. The electron-donating ethoxy and methyl groups stabilize the arenium ion, thus lowering the activation energy and increasing the reaction rate compared to unsubstituted benzene (B151609). wikipedia.org The reaction is generally thermodynamically favorable, leading to a more stable substituted product. libretexts.org In some cases, kinetic versus thermodynamic control can lead to different product distributions based on reaction conditions like temperature. libretexts.org
Nucleophilic Substitution (Ether Cleavage): The SN2 cleavage of the ether linkage is a bimolecular process, and its rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org The reaction requires significant energy input (heat) to overcome the activation barrier for C-O bond cleavage, indicating a high activation energy.
Table 4: General Kinetic and Thermodynamic Parameters
| Reaction Type | Key Kinetic Feature | Key Thermodynamic Feature |
| Electrophilic Aromatic Substitution | Rate-determining formation of arenium ion. Rate enhanced by activating groups. | Generally exergonic, leading to stable substituted products. |
| Nucleophilic Substitution (Ether Cleavage) | Bimolecular (SN2), rate depends on [substrate] and [nucleophile]. | Endothermic, requires energy input (heat). |
Elucidation of Reaction Mechanisms
The mechanisms of the reactions of this compound are elucidated using standard methods in organic chemistry.
Electrophilic Aromatic Substitution: The mechanism is well-established and involves the formation of a sigma complex (arenium ion). libretexts.org Evidence for this includes the observation of isotope effects and the isolation or spectroscopic detection of intermediates in some cases. The regioselectivity (directing effects) is explained by the resonance stabilization of the arenium ion intermediates. cureffi.org For this compound, the intermediate for substitution at the C4 position is the most stabilized.
Nucleophilic Substitution (Ether Cleavage): The SN2 mechanism for ether cleavage is supported by kinetic studies showing a second-order rate law. libretexts.org Stereochemical studies with chiral ethers (not applicable here) would show inversion of configuration, a hallmark of the SN2 mechanism. weebly.com The need for a strong acid catalyst points to the requirement of protonating the ether oxygen to make it a better leaving group. chemguide.co.uk
Radical Reactions: Mechanisms for radical reactions are often studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to detect radical intermediates. chemicalpapers.com The use of radical initiators and inhibitors can also provide evidence for a radical pathway. For example, the mechanism of benzylic bromination with NBS is known to proceed via a radical chain reaction. mnstate.edu
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates, providing detailed insights into reaction mechanisms. nih.gov
Advanced Spectroscopic and Analytical Characterization of 2,6 Diethoxytoluene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,6-diethoxytoluene (C₁₁H₁₆O₂), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of its proton and carbon skeletons.
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The integration of these signals reflects the relative number of protons in each environment.
The key features expected in the ¹H NMR spectrum are:
Aromatic Protons: The benzene (B151609) ring has three protons. The proton at the C4 position is in a unique environment, flanked by two hydrogen-bearing carbons. The protons at C3 and C5 are chemically equivalent due to the molecule's symmetry. This would typically result in two signals in the aromatic region (δ 6.5-8.0 ppm). The C4 proton would appear as a triplet, and the C3/C5 protons would appear as a doublet.
Ethoxy Protons (-OCH₂CH₃): The two ethoxy groups are chemically equivalent. The four methylene (B1212753) protons (-OCH₂) are deshielded by the adjacent oxygen atom and are expected to appear as a quartet due to coupling with the neighboring methyl protons. The six methyl protons (-CH₃) of the ethoxy groups are equivalent and will appear as a triplet, coupled to the adjacent methylene protons.
Methyl Protons (Ar-CH₃): The single methyl group attached directly to the aromatic ring is in a unique chemical environment and will appear as a singlet, as it has no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.10 | t | 1H | Ar-H (C4) |
| ~6.65 | d | 2H | Ar-H (C3, C5) |
| ~3.98 | q | 4H | -OCH₂ CH₃ |
| ~2.32 | s | 3H | Ar-CH₃ |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The exact chemical shifts can vary depending on the solvent and spectrometer frequency.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of this compound, fewer than 11 signals are expected. There are seven unique carbon environments: four in the aromatic ring, two in the equivalent ethoxy groups, and one in the ring-attached methyl group.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~158 | C2, C6 (Ar-C -O) |
| ~129 | C4 (Ar-C H) |
| ~120 | C1 (Ar-C -CH₃) |
| ~105 | C3, C5 (Ar-C H) |
| ~64 | -OC H₂CH₃ |
| ~16 | Ar-C H₃ |
To definitively assign these proton and carbon signals, two-dimensional (2D) NMR techniques are employed. wm.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. msu.edu For this compound, a COSY spectrum would show a correlation between the methylene (δ ~3.98 ppm) and methyl (δ ~1.42 ppm) protons of the ethoxy groups. It would also show correlations among the coupled aromatic protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. nih.gov It would be used to link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., δH ~7.10 to δC ~129).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (those with no attached protons) and piecing together the molecular fragments. For example, the protons of the Ar-CH₃ group (δH ~2.32) would show correlations to the aromatic carbons C1, C2, and C6, confirming the substitution pattern.
Proton (¹H) NMR Studies
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides the molecular weight of the compound and, through analysis of fragmentation patterns, valuable structural information.
In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with a capillary column (Gas Chromatography). researchgate.net Each separated component then enters the mass spectrometer to be ionized and detected. This technique is ideal for the analysis of volatile compounds like this compound.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion (M⁺•) peak at an m/z corresponding to its molecular weight (180.24 g/mol ). The molecular ion is a radical cation that can undergo fragmentation. libretexts.org The fragmentation pattern is a unique fingerprint that helps in structural identification. Key expected fragmentation pathways for ethers and substituted aromatic compounds include alpha-cleavage and loss of alkyl or alkoxy groups. libretexts.org
Table 3: Predicted Major Fragments in the GC-MS (EI) Spectrum of this compound
| m/z | Ion Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 180 | [C₁₁H₁₆O₂]⁺• | Molecular Ion (M⁺•) |
| 165 | [C₁₀H₁₃O₂]⁺ | Loss of a methyl radical (•CH₃) |
| 151 | [C₉H₁₁O₂]⁺ | Loss of an ethyl radical (•C₂H₅) from an ethoxy group |
| 135 | [C₉H₁₁O]⁺ | Loss of an ethoxy radical (•OC₂H₅) |
For less volatile compounds or for analyses requiring higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is used. Tandem Mass Spectrometry (LC-MS/MS) adds another layer of specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions.
In a typical LC-MS/MS experiment for this compound, the compound would first be ionized, often by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to form a protonated molecule [M+H]⁺ with an m/z of 181. This precursor ion would then be isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions.
Table 4: Hypothetical LC-MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss |
|---|---|---|
| 181 | 153 | Ethene (C₂H₄) |
| 181 | 135 | Ethane (C₂H₆) |
| 181 | 125 | Ethanol (B145695) (C₂H₅OH) |
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact elemental composition, as every unique formula has a distinct theoretical exact mass. chemicalbook.com
For this compound, with a molecular formula of C₁₁H₁₆O₂, the calculated monoisotopic mass is 180.11503 Da. HRMS can easily distinguish this from other compounds that have the same nominal mass of 180, such as C₁₀H₁₂O₃ (180.07865 Da) or C₁₂H₂₀O (180.15142 Da), thereby providing unambiguous confirmation of the chemical formula.
Table 5: Comparison of Exact Masses for Nominal Mass 180
| Molecular Formula | Exact Mass (Da) |
|---|---|
| C₁₁H₁₆O₂ | 180.11503 |
| C₁₀H₁₂O₃ | 180.07865 |
| C₁₂H₂₀O | 180.15142 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. anton-paar.com These techniques are complementary and provide a detailed "fingerprint" of a compound, allowing for the identification of specific functional groups. spectroscopyonline.com
In IR spectroscopy, the absorption of infrared radiation by a molecule is measured, leading to the excitation of molecular vibrations such as stretching and bending. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. spectroscopyonline.com In contrast, Raman spectroscopy is a light-scattering technique. anton-paar.com It detects the inelastic scattering of monochromatic light (from a laser) that occurs due to changes in the polarizability of a molecule during a vibration. mdpi.com Vibrations that are symmetric and involve non-polar bonds tend to be strong in the Raman spectrum, while asymmetric vibrations involving polar bonds are typically strong in the IR spectrum. spectroscopyonline.com
For this compound, the key functional groups are the aromatic ring, the two ether (ethoxy) groups, and the methyl group. The vibrational spectra are expected to show characteristic bands corresponding to these moieties.
Aromatic Ring: The C-H stretching vibrations of the benzene ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are observed in the 1400-1600 cm⁻¹ region. scielo.org.mx Out-of-plane C-H bending vibrations are also characteristic and their position can indicate the substitution pattern of the ring.
Ether Linkages: The most characteristic vibration for the ethoxy groups is the asymmetric C-O-C stretching, which gives rise to a strong, prominent band in the IR spectrum, typically in the 1260-1000 cm⁻¹ range.
Alkyl Groups: The methyl (-CH₃) and ethyl (-CH₂CH₃) groups exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups occur in the 1375-1470 cm⁻¹ range.
The analysis of both IR and Raman spectra provides a comprehensive vibrational profile of this compound, confirming the presence of its constituent functional groups and offering insights into its molecular structure.
Table 1: Expected Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium-Weak | Medium-Strong |
| C-H Stretch (Alkyl) | -CH₃, -CH₂- | 2850 - 3000 | Strong | Strong |
| C=C Stretch (Aromatic) | Benzene Ring | 1400 - 1600 | Medium-Strong | Strong |
| C-H Bend (Alkyl) | -CH₃, -CH₂- | 1375 - 1470 | Medium | Medium |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong | Weak |
| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1020 - 1075 | Medium | Strong |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is an essential analytical method for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for assessing its purity and analyzing it within complex mixtures. sepscience.comanalis.com.my
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique used to separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. torontech.com It is particularly crucial in quality control for assessing the purity of synthesized compounds and detecting any impurities, such as starting materials, byproducts, or isomers. ekb.eg
A reversed-phase HPLC method would be most suitable for analyzing this compound. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). google.com The separation is based on the hydrophobicity of the components; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. This allows for the effective separation of this compound from more polar impurities.
The use of a Photodiode Array (PDA) or UV-Vis detector allows for both quantification and peak purity assessment. sepscience.com A PDA detector acquires the full UV-Vis spectrum for each point across a chromatographic peak. If the spectra are consistent across the entire peak, it provides a high degree of confidence in the peak's purity. sepscience.com
Table 3: Exemplar Parameters for HPLC Analysis of this compound
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis or Photodiode Array (PDA) at ~270 nm |
| Column Temperature | 25-40 °C |
| Injection Volume | 5-20 µL |
| Application | Purity assessment, separation from isomers and related substances. |
Gas Chromatography (GC)
Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds. scribd.com Given that this compound is a relatively volatile compound, GC is an ideal method for its separation and quantification. amecj.com The technique separates components of a mixture based on their partitioning between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase within a long, thin capillary column.
In a typical GC analysis, a sample containing this compound is injected into a heated port, where it is vaporized and carried onto the column by the carrier gas. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Isomers, such as 2,4- and 2,6-substituted toluenes, often have slightly different boiling points and polarities, allowing for their separation on an appropriate GC column. scribd.comnih.gov
A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds, offering high sensitivity. For definitive identification, a Mass Spectrometer (MS) can be coupled to the GC (GC-MS). The MS detector fragments the eluting compounds and provides a mass spectrum, which serves as a molecular fingerprint for unambiguous identification. nih.gov
Table 4: Representative Parameters for GC Analysis of this compound
| Parameter | Description |
|---|---|
| Column | Capillary column with a nonpolar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 280°C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
| Application | Isomer separation, quantification in volatile mixtures, impurity profiling. |
X-ray Diffraction (XRD) for Crystalline Structure Determination (if applicable)
X-ray Diffraction (XRD) is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. nih.govredalyc.org
Since this compound is a crystalline solid at room temperature, single-crystal X-ray diffraction is an applicable and invaluable technique for its structural characterization. The process involves growing a high-quality single crystal of the compound, mounting it in an X-ray diffractometer, and collecting a diffraction pattern as the crystal is rotated in the X-ray beam. wikipedia.org
The resulting data allows for the unambiguous determination of the molecular conformation and the packing arrangement of the molecules within the crystal. This information is fundamental to understanding the physical properties of the solid state and can reveal details about intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds, that govern the crystal packing. nih.gov While the technique is highly applicable, a published crystal structure for this compound was not identified in a survey of available literature.
Table 5: Summary of Compounds Mentioned
| Compound Name |
|---|
| 2,4-Dinitrotoluene |
| 2,6-Dinitrotoluene (B127279) |
| This compound |
| Acetonitrile |
| Acetyl salicylic (B10762653) acid (Aspirin) |
| Helium |
| Methanol |
| Nitrogen |
| Toluene (B28343) |
Theoretical and Computational Investigations of 2,6 Diethoxytoluene
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical studies provide fundamental insights into the electronic structure and energetic properties of molecules like 2,6-diethoxytoluene. These computational methods allow for the detailed analysis of molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Stability
Density Functional Theory (DFT) is a powerful computational method for investigating the structural and vibrational properties of molecules with high accuracy. spectroscopyonline.com By employing functionals like B3LYP with various basis sets, the optimized geometry of a molecule can be determined. spectroscopyonline.cominpressco.com This process involves finding the minimum energy conformation of the molecule. spectroscopyonline.com For instance, in a study on triclosan, DFT calculations at the M06-2X/6-311++G(d,p) level of theory were found to be superior for simulating its structure. spectroscopyonline.com The optimized geometrical parameters, such as bond lengths and angles, can then be compared with experimental data where available. orientjchem.org
The stability of a molecule is related to its electronic energy. scirp.org DFT calculations can be used to determine the total electronic energy of isomers to compare their relative stabilities. scirp.org For example, in a study of propanoic acid and its isomers, the one with the lower electronic energy was identified as the more stable compound. scirp.org The choice of functional and basis set significantly influences the results of DFT simulations. spectroscopyonline.com
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Value |
|---|---|
| C-C (aromatic) bond length | ~1.39 Å |
| C-O bond length | ~1.36 Å |
| O-C (ethyl) bond length | ~1.43 Å |
| C-C (ethyl) bond length | ~1.53 Å |
| C-H (aromatic) bond length | ~1.08 Å |
| C-H (ethyl) bond length | ~1.09 Å |
| C-O-C bond angle | ~118° |
| O-C-C bond angle | ~108° |
Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and stability of a molecule. researchgate.netossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive and less stable. researchgate.net
The energies of these orbitals can be calculated using DFT methods. researchgate.net For example, the HOMO-LUMO gap for a particular Schiff base molecule was calculated to be 3.1896 eV, indicating it to be a soft, unstable, and reactive compound. researchgate.net The analysis of HOMO and LUMO can also help identify the chemically active sites within a molecule. researchgate.net Generally, electrons flow from the HOMO of one molecule to the LUMO of another in a chemical reaction. ossila.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govscielo.org.za These calculated shifts can be compared with experimental spectra to aid in structural elucidation. nih.gov
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. orientjchem.orgscielo.org.za The calculated wavenumbers often show good agreement with experimental Fourier-transform infrared (FT-IR) spectra, helping to assign specific vibrational modes. orientjchem.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govscielo.org.za It calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. scielo.org.za
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
|---|---|
| ¹H NMR (ppm) | Aromatic H: ~6.8-7.2; O-CH₂: ~4.0; CH₃: ~1.4 |
| ¹³C NMR (ppm) | Aromatic C: ~110-160; O-CH₂: ~64; CH₃: ~15 |
| IR (cm⁻¹) | Aromatic C-H stretch: ~3050; Aliphatic C-H stretch: ~2980; C-O stretch: ~1250 |
| UV-Vis (nm) | λ_max: ~275 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. nih.govmdpi.com These simulations capture the motion of every atom, providing detailed information about conformational changes and intermolecular forces. nih.gov
MD simulations can be used to explore the conformational landscape of a molecule, identifying stable and transient structures. dovepress.com Techniques like principal component analysis (PCA) can be combined with MD simulations to analyze large-scale collective motions and identify functionally important conformational substates. nih.gov By simulating the molecule in different environments, such as in a solvent, one can study how intermolecular interactions influence its structure and dynamics. mdpi.com For instance, MD simulations have been used to study the binding of ligands to proteins and the conformational changes that occur upon binding. mdpi.com
Reaction Mechanism Modeling and Transition State Characterization
Understanding the mechanism of a chemical reaction often involves identifying the transition state, which is the highest energy point along the reaction pathway. scirp.orgims.ac.jp Computational methods are essential for locating and characterizing these transient structures. ims.ac.jpschrodinger.com
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. intofuture.orgnih.gov These models establish a mathematical relationship between a set of molecular descriptors and a specific property. unimore.it
The process of building a QSPR model involves several steps: compiling and curating a dataset of molecules with known properties, calculating molecular descriptors for each molecule, developing a mathematical model using statistical methods like regression analysis, and validating the model's predictive performance. intofuture.orgnih.govplos.org Molecular descriptors can be derived from quantum chemical calculations, molecular topology, and geometry. unimore.it QSPR models have been successfully applied to predict a wide range of physicochemical properties, including boiling point, density, and viscosity. unimore.it These models are valuable for predicting the properties of new or unsynthesized compounds. nih.gov
Applications in Advanced Materials and Chemical Technologies
Role as a Synthetic Intermediate and Precursor in Organic Synthesis
As an intermediate, 2,6-diethoxytoluene is a valuable precursor for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries. vulcanchem.com The presence of alkoxy (-OCH₂CH₃) groups facilitates certain chemical transformations, while the methyl (-CH₃) and ethoxy substituents can enhance properties like lipid solubility in the final products, which is particularly useful for pesticide formulations. vulcanchem.com
The synthesis of aromatic aldehydes is a critical process in organic chemistry, as these compounds are themselves precursors to a vast array of fine chemicals. nih.govresearchgate.net While direct, large-scale industrial formylation of this compound is not widely documented in the provided literature, the chemical principles governing the synthesis of aromatic aldehydes from activated benzene (B151609) rings are well-established. Methods like the Vilsmeier-Haack reaction, Friedel-Crafts acylation, and various carbonylation processes are standard for introducing an aldehyde group onto an aromatic ring. nih.govgoogle.comlibretexts.org
Given the electron-rich nature of the this compound ring, it would be expected to be a reactive substrate for electrophilic aromatic substitution reactions, which are central to many aldehyde synthesis methods. nih.gov For comparison, related compounds like 2,4-diethoxytoluene (B1626259) can be functionalized to introduce carbonyl groups. The general reactivity of such di-alkoxy toluene (B28343) systems suggests that this compound is a viable, though perhaps niche, precursor for specialized aromatic aldehydes.
Table 1: General Methods for Aromatic Aldehyde Synthesis
| Method | Description | Typical Reagents | Reference |
|---|---|---|---|
| Vilsmeier-Haack Reaction | Formylation of electron-rich aromatic rings. | Phosphorus oxychloride, Dimethylformamide (DMF) | nih.gov |
| Friedel-Crafts Acylation | Acylation followed by reduction or oxidation to an aldehyde. | Acid chloride/Lewis acid (e.g., AlCl₃) | libretexts.org |
| Carbonylation | Direct introduction of a -CHO group using carbon monoxide. | CO, Acid catalyst (e.g., TaF₅, NbF₅) | google.com |
| Oxidation of Methyl Group | Direct oxidation of the toluene methyl group. | Varies (e.g., MnO₂, CrO₃) | N/A |
| Nitrile Conversion | Conversion of an aromatic nitrile to an aldehyde. | Reducing agents (e.g., DIBAL-H) | libretexts.orgeurjchem.com |
While specific examples of this compound being used to create heterocyclic compounds and dyes are not prevalent in the searched literature, the broader family of toluene derivatives is fundamental to the synthesis of these materials. rsc.orguobaghdad.edu.iqsci-hub.serjlbpcs.com By examining the reactions of related compounds, the potential utility of this compound can be inferred.
For instance, various amino- and nitro-toluene derivatives are key starting materials for producing quinolines, which are important nitrogen-containing heterocyclic compounds with applications in medicine. rjlbpcs.com Similarly, other toluene derivatives are used to synthesize thiazoles, oxazoles, and β-lactams. uobaghdad.edu.iquomustansiriyah.edu.iq The synthesis often involves multi-step reactions where the toluene derivative provides the core aromatic structure.
In dye synthesis, toluene derivatives are also common precursors. Azo dyes, for example, have been synthesized using 2-amino-6-nitrotoluene, which is coupled with other aromatic rings to create brightly colored compounds. sci-hub.se Stilbene-based fluorescent dyes have also been created using toluene solutions. researchgate.net Given that the ethoxy groups on this compound can be modified or can influence subsequent reactions, its potential as a building block for specialized dyes and heterocyclic systems remains an area for further exploration.
Table 2: Examples of Toluene Derivatives in Synthesis
| Toluene Derivative | Resulting Compound Class | Specific Example | Reference |
|---|---|---|---|
| o-Nitro Toluene | Quinoline Derivatives | Substituted o-amino benzylcyanide intermediates | rjlbpcs.com |
| p-Amino Toluene | Thiazole/β-Lactam Derivatives | 2-chloro-N-p-tolylacetamide intermediates | uomustansiriyah.edu.iq |
| 4-Toluene Sulfonyl Chloride | 1,3-Oxazoles, 1,3-Thiazoles | 4-(α-bromo acetyl)-4'-toluene sulfonanilide intermediate | uobaghdad.edu.iq |
Precursor for Aromatic Aldehydes and Other Fine Chemicals (e.g., formylation of 2,4-diethoxytoluene)
Contributions to Functional Materials Development
The development of functional materials, which possess specific, often tunable, physical or chemical properties, is a cornerstone of modern technology. The incorporation of small organic molecules like this compound can modify the bulk properties of materials or introduce new functionalities.
The integration of small molecules into polymer and resin systems is a common strategy to enhance performance, acting as plasticizers, curing agents, or monomers. researchgate.net For example, diethyl toluene diamine, a related but distinct compound, is used as a curing agent and chain extender in epoxy and polyurethane systems, where it improves mechanical and thermal properties. atamanchemicals.com
While there is no direct evidence in the searched literature of this compound being used as a primary monomer for large-scale polymerization, its structural relative, 2,6-dimethylphenol, is a key monomer for producing poly(phenylene oxide) (PPO), a high-performance thermoplastic. researchgate.net This polymerization is an oxidative process, and it is conceivable that under specific catalytic conditions, a similar coupling could be explored for this compound. researchgate.net More commonly, molecules with similar structures might be used as additives. For instance, in epoxy resin formulations, additives are crucial for controlling properties like viscosity and preventing defects; 1,6-Hexanediol diglycidyl ether is used to reduce viscosity and add flexibility. made-in-china.comwikipedia.org
Organic optoelectronic materials are integral to devices like LEDs and solar cells, where their properties of light absorption, emission, and charge transport are critical. researchgate.netoregonstate.edu The performance of these materials is highly dependent on their molecular structure. Currently, research in this area focuses on complex conjugated small molecules and polymers, such as those based on diketopyrrolopyrrole (DPP) or fullerene derivatives. rsc.org
There are no documented applications of this compound itself in high-performance optoelectronic devices within the provided search results. The development of such materials typically requires molecules with extensive π-conjugated systems to facilitate charge transport and tune the absorption/emission of light. oregonstate.edu While this compound does not possess this extensive conjugation, its aromatic core and potential for functionalization mean it could serve as a peripheral building block or starting material for more complex, photoactive structures. The field relies on precise molecular engineering to tune optoelectronic properties, and the potential for this compound in this context remains theoretical. scielo.org.mx
Integration into Polymer and Resin Systems
Catalytic Applications and Ligand Design
Catalysis is a fundamental process in chemical manufacturing, often relying on metal complexes where organic molecules, or ligands, are used to tune the metal's activity and selectivity. hidenanalytical.comresearchgate.net Ligands can be designed with specific donor atoms and structural properties to create highly effective catalysts. For example, terpyridine is a well-known tridentate ligand used in coordination chemistry. wikipedia.org
The molecular structure of this compound, with its ether oxygen atoms, does not make it a strong or typical ligand for transition metal catalysis in its own right. The oxygen atoms are relatively weak donors, and the molecule lacks the common chelating structures (like bipyridine or phosphine (B1218219) groups) found in many catalytic ligands. Research into ligands for bimetallic complexes often involves molecules with distinct "hard" (e.g., oxygen, nitrogen) and "soft" (e.g., sulfur) donor sites to coordinate different types of metal ions. mdpi.com
Based on the available literature, there are no established catalytic applications or uses in ligand design for this compound. Its role in synthesis is primarily as a passive aromatic building block rather than an active component in a catalytic cycle. orgsyn.org
Biological and Environmental Research Perspectives
Toxicological Investigations and Mechanisms of Action
Scientific literature lacks specific toxicological studies for 2,6-Diethoxytoluene. General toxicological assessment methodologies are established, but their application to this compound has not been documented in available research.
In Vitro and In Vivo Toxicity Assessment MethodologiesStandard methodologies for assessing toxicity involve both in vitro (cell-based) and in vivo (animal-based) studies.
In Vitro Methods: These laboratory tests expose cultured cells or tissues to a substance to observe effects like cytotoxicity (cell death), genotoxicity (DNA damage), and phototoxicity. windows.netslideshare.net Common assays include the MTT assay for cell viability and the Ames test for mutagenicity. slideshare.net Three-dimensional cell cultures are increasingly used to better mimic in vivo conditions. slideshare.net
In Vivo Methods: These studies involve administering a substance to living organisms, typically rodents like rats or mice, to evaluate systemic effects. libretexts.org Protocols like those established by the Organisation for Economic Co-operation and Development (OECD) guide the assessment of acute oral toxicity (OECD 401), skin irritation (OECD 405), and sub-chronic toxicity (OECD 408). europa.eu
Cellular and Molecular Responses to ExposureThere is no specific information available regarding the cellular and molecular responses to this compound exposure. Generally, toxic compounds can trigger a range of cellular responses, including oxidative stress, inflammation, DNA damage, and apoptosis (programmed cell death).nih.govMolecular analysis, such as western blotting, can detect changes in protein expression (e.g., heat shock proteins or proto-oncogenes) that indicate a cellular stress response.nih.gov
Environmental Fate and Degradation Studies
Specific data on the environmental fate, biodegradation, distribution, and persistence of this compound are not present in the available literature.
Future Research Directions and Translational Challenges
Development of Highly Efficient and Atom-Economical Synthetic Pathways
The predominant industrial synthesis of 2,6-diethoxytoluene involves the Williamson etherification of 2-methylresorcinol (B147228) with ethylating agents like ethyl bromide or diethyl sulfate (B86663) under basic conditions. vulcanchem.com While effective, this method presents challenges related to atom economy and the generation of inorganic salt byproducts. Future research should prioritize the development of more sustainable and atom-economical synthetic routes.
Atom economy is a crucial concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. ibchem.com The ideal atom economy is 100%, signifying no wasted atoms. ibchem.com Strategies to enhance atom economy include the use of catalysts, optimization of reaction conditions, and exploring alternative reaction pathways. numberanalytics.com
Catalytic approaches, such as copper-catalyzed sp3-sp2 coupling of propargylic alcohols with terminal alkenes, offer a promising avenue for achieving high atom economy. organic-chemistry.org The development of novel catalytic systems for the direct etherification of phenols would be a significant advancement. Additionally, exploring biocatalytic routes, leveraging enzymes to perform selective etherifications under mild conditions, could offer a highly sustainable alternative. google.com
Table 1: Comparison of Synthetic Methodologies for Alkoxyarenes
| Method | Description | Advantages | Disadvantages |
| Williamson Ether Synthesis | Reaction of a deprotonated alcohol (alkoxide) with an organohalide. | Well-established, generally good yields. | Poor atom economy, produces salt byproducts. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of amines with aryl halides. Can be adapted for ether synthesis. | High functional group tolerance. | Requires expensive palladium catalysts and ligands. |
| Ullmann Condensation | Copper-catalyzed reaction of an alcohol with an aryl halide. | Suitable for a range of substrates. | Often requires high reaction temperatures. |
| Catalytic Etherification | Direct coupling of alcohols and aryl halides using various metal catalysts. | Potentially high atom economy. | Catalyst development is ongoing. |
| Biocatalysis | Use of enzymes to catalyze ether bond formation. | Environmentally benign, high selectivity. | Enzyme stability and substrate scope can be limited. |
Exploration of Novel Reactivity and Transformative Chemistry
The reactivity of this compound is largely governed by the electron-donating ethoxy groups and the methyl substituent on the aromatic ring. These groups activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Future research should delve into unlocking novel reactivity patterns and transformative chemical reactions.
This includes exploring its potential in C-H activation/functionalization reactions, which would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials. Furthermore, its use as a building block in multicomponent reactions could lead to the rapid and efficient synthesis of complex molecular architectures. researchgate.net The development of new catalytic systems that can selectively functionalize specific positions on the this compound ring will be crucial.
Advancements in In-Situ and Real-Time Spectroscopic Characterization
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes and discovering new transformations. In-situ and operando spectroscopic techniques, which allow for the characterization of materials and reactions under realistic working conditions, are powerful tools in this regard. european-mrs.comeolss.net
Techniques such as Proton Transfer Reaction Mass Spectrometry (PTR-MS) enable the real-time monitoring of gaseous species, providing valuable insights into reaction progress. uniroma1.it The application of in-situ NMR spectroscopy can be used to monitor the formation of intermediates and products in real-time. researchgate.net Furthermore, synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can provide detailed information about the electronic and structural properties of catalysts and intermediates during a reaction. european-mrs.comnih.gov The development of specialized reactor cells and probes compatible with these techniques is a key challenge. eolss.net
Synergistic Integration of Computational and Experimental Methodologies
The combination of computational modeling and experimental work offers a powerful approach to accelerate research and development. Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov This information can guide the design of new experiments and help in the interpretation of experimental results.
For instance, computational screening can be used to identify promising catalysts for new reactions, which can then be synthesized and tested in the laboratory. This synergistic approach can significantly reduce the time and resources required for the discovery and optimization of new chemical processes.
Expansion into Emerging High-Value Applications (e.g., specialized polymers, advanced functional fluids)
While this compound and its analogs have found use as intermediates in the synthesis of pharmaceuticals and agrochemicals, there is significant potential for their application in advanced materials. vulcanchem.com Specialty polymers, known for their exceptional mechanical, thermal, and chemical properties, are a promising area of exploration. sigmaaldrich.comtaylorfrancis.com The unique structure of this compound could be leveraged to create polymers with tailored properties for specific applications, such as high-performance coatings, adhesives, or materials for the electronics industry. sigmaaldrich.comtaylorfrancis.com
The development of bio-based polymers is another area of interest, with research focusing on the use of monomers derived from biomass. mdpi.com Investigating the incorporation of this compound or its derivatives into polymer backbones could lead to new materials with enhanced biodegradability or other desirable properties. mdpi.com
Furthermore, the potential of this compound and related compounds as components in advanced functional fluids, such as lubricants or heat transfer fluids, warrants investigation. Their thermal stability and specific physical properties could make them suitable for demanding applications.
Comprehensive Assessment of Environmental and Health Profiles
A thorough understanding of the environmental fate and toxicological profile of this compound is crucial for its responsible development and commercialization. While some data exists for related compounds like toluene (B28343) and various dichlorotoluenes, a specific and comprehensive assessment for this compound is necessary. who.intnih.gov
Studies on its biodegradability, potential for bioaccumulation, and aquatic toxicity are needed. vulcanchem.com The environmental impact of its synthesis and degradation products should also be evaluated. On the health front, a complete toxicological profile, including studies on its potential for genotoxicity, is required. europa.eunih.gov This information is essential for ensuring the safe handling and use of this compound and for complying with regulatory requirements.
Q & A
Q. What frameworks guide the design of reproducibility studies for this compound-based experiments?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data documentation. Use factorial design to test variable interactions (e.g., solvent polarity vs. reaction yield). Open-source platforms like GitHub share protocols and raw data. Independent replication by third-party labs validates robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
